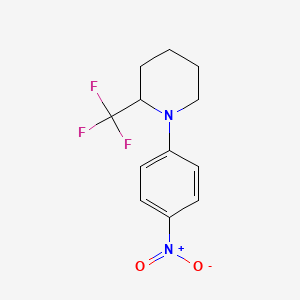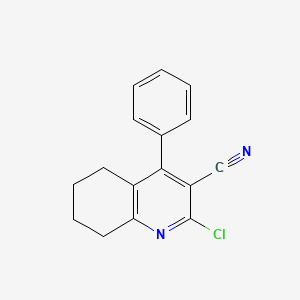
2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-chloroaniline with cyclohexanone in the presence of a suitable catalyst, followed by the addition of phenylacetonitrile . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.
Chemical Reactions Analysis
2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the death of microbial or cancer cells . The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
2-Chloro-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, known for its antimalarial properties.
2-Phenylquinoline: A derivative with similar biological activities.
4-Chloroquinoline: Another derivative with antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C16H13ClN2 |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
2-chloro-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C16H13ClN2/c17-16-13(10-18)15(11-6-2-1-3-7-11)12-8-4-5-9-14(12)19-16/h1-3,6-7H,4-5,8-9H2 |
InChI Key |
ABQSLKNQOYWSDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


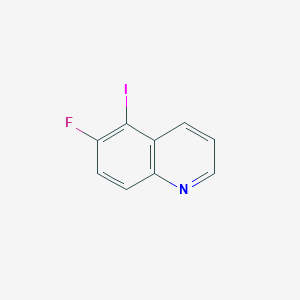
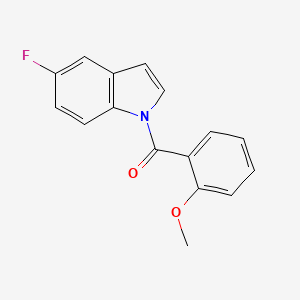
![1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064593.png)
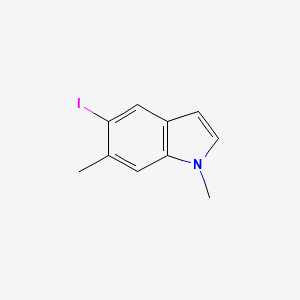
![1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B15064602.png)
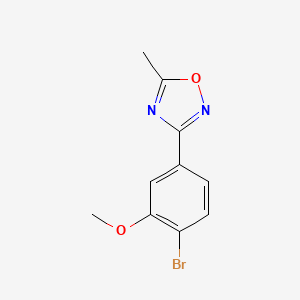
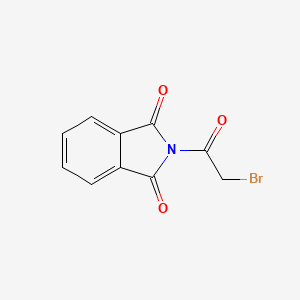

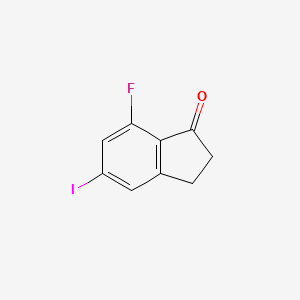

![3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid](/img/structure/B15064663.png)

